molecular formula C15H20I3NO2 B041215 Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate CAS No. 161466-39-3

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Cat. No.: B041215
CAS No.: 161466-39-3
M. Wt: 627.04 g/mol
InChI Key: LZRSTVREZNQBLF-UHFFFAOYSA-N
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Description

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a synthetic, triiodinated aromatic compound that serves as a critical lipophilic intermediate in the development of advanced diagnostic imaging agents. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules, such as iodinated triglycerides (e.g., DHOG - 2-oleoylglycerol-1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoate]), which are designed for tissue-selective delivery . This compound is engineered for incorporation into the lipophilic core of oil-in-water emulsions that mimic endogenous lipid particles like chylomicron remnants . These emulsions function as targeted delivery vehicles for diagnostic agents to specific tissues, particularly hepatocytes in the liver . The mechanism of action is based on the natural lipid transport system; when formulated into lipoprotein-like emulsion particles, the resulting nanostructures (typically 50-200 nm in size) are recognized by specific apolipoproteins. These apolipoproteins, such as Apo E, mediate receptor-binding and subsequent uptake by target cells . This pathway allows researchers to explore targeted delivery for enhancing contrast in computed tomography (CT) and other imaging modalities, potentially improving the detection of metabolic activity and lesions . Main Research Applications: • Precursor for Diagnostic Agents: A key building block for synthesizing hepatocyte-selective contrast agents for CT imaging . • Formulation Research: Used in the development of stable, oil-in-water emulsions and other lipid-based nanocarriers . • Targeted Delivery Studies: Facilitates research into receptor-mediated uptake of contrast agents by specific cell types . Note: This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRSTVREZNQBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161466-39-3
Record name Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate
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Preparation Methods

Iodination of the Phenyl Ring

Esterification and Side-Chain Modification

Steglich Esterification

The heptanoic acid side chain is coupled to the iodinated phenyl group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Source demonstrates this method for analogous triiodinated compounds, achieving 85–92% yields. The reaction proceeds at room temperature in anhydrous dichloromethane, with DMAP catalyzing the activation of the carboxylic acid.

Reaction Scheme :
7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid+EthanolDCC/DMAPEthyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate\text{7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid} + \text{Ethanol} \xrightarrow{\text{DCC/DMAP}} \text{Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate}

Acid-Catalyzed Esterification

Traditional methods employ sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing ethanol. While cost-effective, these conditions risk iodination loss or amino group oxidation, limiting yields to 60–70%.

Industrial-Scale Production

Automated Reactor Systems

Industrial synthesis (source) uses continuous-flow reactors for iodination and amination, ensuring consistent heat and mass transfer. Parameters include:

Step Temperature Pressure Residence Time Yield
Iodination55°C1 atm8 hours88%
Amination90°C8 bar6 hours78%
Esterification25°C1 atm24 hours90%

Purification and Quality Control

Crude product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water. HPLC analysis confirms >99% purity, with residual solvents (e.g., DCM) maintained below 50 ppm.

Comparative Analysis of Methods

Catalytic Efficiency

  • DCC/DMAP vs. Acid Catalysis : The Steglich method offers superior yields (90% vs. 65%) and milder conditions but higher reagent costs.

  • Hydrogenation vs. Direct Amination : Catalytic hydrogenation reduces nitro intermediates with >98% purity but adds 2–3 steps.

Solvent and Environmental Impact

Industrial processes favor dichloromethane for iodination due to its non-polarity, though recycling systems mitigate environmental concerns. Ethanol is preferred for esterification as a greener solvent.

Challenges and Optimization Strategies

Regioselectivity in Iodination

Over-iodination at position 5 is minimized using sterically hindered directing groups or low temperatures (40–50°C).

Amino Group Stability

The amino group is prone to oxidation during esterification. Inert atmospheres (N₂ or Ar) and antioxidants like BHT improve stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the iodine atoms or convert the ester group to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated compounds or alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the iodine atoms.

Scientific Research Applications

Hepatocyte-Selective Delivery Systems

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is primarily known for its role in developing hepatocyte-selective oil-in-water emulsions. These emulsions are designed to enhance the delivery of lipophilic or amphipathic compounds specifically to liver cells (hepatocytes), leveraging the natural lipid transport system of the body.

Imaging Applications

The compound has been investigated as a contrast agent in imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). Its high iodine content makes it particularly useful for enhancing the visibility of liver lesions.

Case Studies and Research Findings

  • Imaging Efficacy : A study demonstrated that oil-in-water emulsions containing this compound significantly improved the detection of expansive lesions in the liver compared to traditional water-soluble contrast agents. These emulsions showed enhanced imaging characteristics due to their selective uptake by hepatocytes .
  • Clinical Trials : The efficacy of these formulations has been tested in both animal models and human subjects, showing promising results in terms of safety and diagnostic performance. However, some adverse reactions were noted, including fever and hypotension, which necessitated further research into optimizing formulation stability and safety profiles .

Therapeutic Applications

Beyond imaging, this compound has potential therapeutic applications due to its ability to deliver drugs directly to liver cells.

Potential Therapeutics

  • Drug Delivery Systems : The compound can be incorporated into drug delivery systems aimed at treating liver diseases or conditions requiring targeted therapy. Its amphipathic nature allows for the encapsulation of various therapeutic agents, enhancing their solubility and stability .
  • Research Directions : Ongoing studies are exploring its use in delivering chemotherapeutic agents specifically to liver tumors, thereby increasing local drug concentrations while reducing systemic exposure and side effects .

Mechanism of Action

The mechanism of action of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance its binding affinity to certain proteins, leading to changes in their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects on biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate with structurally or functionally related compounds:

Compound Name Key Structural Features Primary Applications Key Properties Safety Concerns
This compound Ethyl ester, triiodophenyl group Radiocontrast imaging (inferred) High iodine content (radiopacity), lipophilic Explosive (H201), toxic upon inhalation (H330), neurotoxic (H370.2)
ITG-DHOG (Glyceryl-2-oleoyl-1,3-di-7-(3-amino-2,4,6-triiodophenyl)-heptanoate) Triglyceride with triiodophenyl groups Hepatobiliary imaging (Fenestra-VC/LC) Iodine content: 50 mg/mL; rapid hepatocyte uptake Limited biomarker conjugation capability; short blood-pool half-life
Ethyl heptanoate Ethyl ester of heptanoic acid Food flavoring (e.g., Baijiu, wines) Fruity odor (similar to grape/cognac); soluble in ethanol Generally recognized as safe (GRAS); low toxicity
Isoamyl acetate Isoamyl ester of acetic acid Solvent, flavoring (banana-like odor) Volatile, polar solvent properties ADI: 0–3 mg/kg bw; moderate dermal irritation

Biological Activity

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a compound of interest due to its unique structural features and potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a heptanoate chain and a triiodophenyl group. The presence of iodine in the phenyl ring enhances its potential for biological activity, particularly in imaging and therapeutic applications. Its molecular formula is C16H22I3N and it has a molecular weight of 493.1 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers .
  • Cellular Uptake : The compound's lipophilic nature allows it to penetrate cellular membranes effectively, facilitating its uptake into cells where it can exert its effects on intracellular targets .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The following table summarizes key findings from relevant studies:

StudyCell LineConcentration (µM)Effect
HeLa10Induced apoptosis
MCF-720Inhibited proliferation
A54915Reduced viability

Imaging Applications

The iodinated structure of this compound makes it a candidate for use as a contrast agent in imaging techniques such as computed tomography (CT). Its high iodine content enhances radiopacity, allowing for better visualization of tissues during imaging procedures .

Case Studies

  • Case Study on Tumor Imaging : A study investigated the use of this compound as a contrast agent in animal models. Results indicated significant enhancement in tumor visibility compared to standard contrast agents, suggesting its potential utility in clinical settings .
  • Anticancer Efficacy : In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in partial responses in several cases. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies have shown that peak plasma concentrations are achieved within one hour post-administration. The compound is metabolized predominantly by hepatic enzymes and excreted via urine.

Q & A

Q. What synthetic strategies are effective for introducing the 3-amino-2,4,6-triiodophenyl group into heptanoate esters?

To synthesize Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate, focus on coupling reactions between iodinated aromatic precursors and heptanoate esters. A methodological approach involves:

  • Iodination : Use iodine monochloride (ICl) or electrophilic iodination agents under controlled temperatures (0–25°C) to achieve regioselective substitution.
  • Amine protection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during esterification.
  • Esterification : Employ Steglich esterification (DCC/DMAP) or acid-catalyzed conditions (H₂SO₄, reflux) to link the iodinated phenyl group to the heptanoate chain.
  • Purification : Use flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC for isolation .

Q. Which chromatographic methods are validated for purity analysis of this compound?

Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phases (e.g., SMD-TFA05 conditions) is recommended. Key parameters:

  • Retention time : Benchmark against known standards (e.g., 1.63 minutes for structurally similar esters under SMD-TFA05 conditions).
  • LCMS validation : Confirm molecular ions (e.g., m/z 612 [M+H]+ for analogous compounds) and isotopic patterns characteristic of triiodinated species .

Q. What safety protocols are recommended for handling iodinated esters in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis steps involving volatile iodinating agents.
  • Waste disposal : Segregate halogenated waste according to GHS guidelines (e.g., H302, H315, H319 codes for iodinated analogs) .

Advanced Research Questions

Q. How do iodine substituents influence the phase behavior of ethyl heptanoate derivatives in supercritical CO₂ systems?

Triiodination significantly increases molecular weight and polarity, altering critical locus parameters (pressure-temperature-composition). Methodological steps:

  • Experimental design : Replicate binary CO₂/ethyl ester phase studies (as in ethyl heptanoate/CO₂ systems ), but adjust pressure ranges to account for iodine’s bulk.
  • Data analysis : Compare deviations in critical temperature (Tc) and pressure (Pc) using the Peng-Robinson equation. Expect reduced CO₂ solubility due to iodine’s electron-withdrawing effects.

Q. How can contradictions in LCMS and NMR data for iodinated esters be resolved?

  • Cross-validation : Use high-resolution LCMS (HRMS) to confirm molecular formulas and isotopic patterns (e.g., distinct ¹²⁷I triplet).
  • NMR optimization : Employ ¹³C-DEPT and 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by iodine’s magnetic anisotropy.
  • Quantitative analysis : Compare integration ratios of aromatic vs. aliphatic protons to detect impurities .

Q. What statistical models are applicable for resolving discrepancies in psychometric detection thresholds of iodinated esters?

  • Psychometric functions : Fit concentration-detection data using linear regression (e.g., Z-score models: y = slope·log(concentration) + intercept) as demonstrated for ethyl heptanoate .
  • Error analysis : Calculate confidence intervals (e.g., 95% CI) to validate detectability thresholds. Adjust for iodine’s potential olfactory masking effects using multivariate ANOVA.

Q. How does the 3-amino-2,4,6-triiodophenyl group affect liquid-liquid extraction efficiency in ternary systems?

  • Phase equilibrium studies : Adapt tie-line data from ethyl heptanoate/water/carboxylic acid systems to model iodine’s impact.
  • Separation factors : Calculate distribution coefficients (D) for the iodinated ester vs. non-iodinated analogs. Expect reduced D values due to increased hydrophilicity from the amino group.

Methodological Notes

  • Data sources : Prioritize peer-reviewed studies (e.g., phase equilibrium , synthesis ) over vendor data.
  • Instrumentation : Use QSPR/QSAR models (e.g., CC-DPS patented technology) for property prediction .
  • Safety compliance : Align protocols with EU GHS standards for iodinated compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

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